molecular formula C11H16N2O2S B7562178 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine

カタログ番号 B7562178
分子量: 240.32 g/mol
InChIキー: KTNIDJRBBFWZNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine, also known as Ro 15-4513, is a compound that belongs to the benzodiazepine family. It has been extensively studied due to its potential therapeutic applications in various neurological disorders.

科学的研究の応用

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been studied for its potential use in the treatment of alcohol addiction, as it has been shown to reduce alcohol consumption and withdrawal symptoms in rodents.

作用機序

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 acts as a selective antagonist of the GABA-A receptor subtype that contains alpha-4 and alpha-6 subunits. This receptor subtype is primarily found in the cerebellum and is involved in the modulation of motor coordination and learning. 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 binds to the benzodiazepine site on the receptor, which results in the inhibition of GABAergic neurotransmission.
Biochemical and Physiological Effects:
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. Additionally, 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been shown to increase the levels of the stress hormone corticosterone in the blood.

実験室実験の利点と制限

One advantage of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 is that it has been extensively studied, and its mechanism of action is well understood. Additionally, it has been shown to have a range of effects in animal models, which makes it a useful tool for studying various neurological disorders. However, one limitation of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 is that its effects are highly dependent on the specific GABA-A receptor subtype that it targets. This limits its usefulness in studying other neurological disorders that are not associated with this receptor subtype.

将来の方向性

There are several future directions for the study of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513. One potential direction is the further investigation of its potential therapeutic applications in alcohol addiction. Additionally, there is a need for further research into the specific GABA-A receptor subtypes that 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 targets, as this could lead to the development of more targeted therapies for neurological disorders. Finally, there is a need for more research into the long-term effects of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513, as this could help to inform its potential use in clinical settings.

合成法

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-methylsulfonylbenzoic acid with methylamine, followed by reduction with lithium aluminum hydride. This process yields 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 as a white crystalline powder.

特性

IUPAC Name

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12-7-8-13(16(2,14)15)9-10-5-3-4-6-11(10)12/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNIDJRBBFWZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。